4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c19-27(25,26)15-6-4-13(5-7-15)18(24)23-10-8-22(9-11-23)17-12-14-2-1-3-16(14)20-21-17/h4-7,12H,1-3,8-11H2,(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMGKAHUWWUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. Pyridazine and pyridazinone derivatives, which are part of the compound’s structure, have been shown to interact with a wide range of biological targets. .
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities. The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. The downstream effects of these interactions are diverse and depend on the specific targets and the context of their biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Pyridazine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties. The specific effects of this compound would depend on its targets and the context of the biological systems in which it acts.
Activité Biologique
The compound 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a novel pyridazinone derivative that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. Its structure features a piperazine moiety linked to a cyclopentapyridazine core and a benzenesulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N4O2S |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 2034308-27-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and pyridazine precursors. The process often includes the formation of the sulfonamide linkage, which is crucial for enhancing the compound's solubility and biological activity.
1. Inhibition of Monoamine Oxidase (MAO)
One of the primary areas of research has focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that derivatives containing similar structures exhibit potent inhibitory effects on MAO-B with IC50 values in the low micromolar range, suggesting that this compound may also share similar properties .
2. Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated significant cytotoxic effects at certain concentrations, supporting further exploration as an anticancer agent .
Case Studies
Several case studies provide insights into the biological efficacy of related compounds:
-
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of pyridazinone derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve survival rates in vitro . -
Case Study 2: Cytotoxicity Assessment
In a comparative study against established anticancer drugs, derivatives similar to our compound showed lower toxicity profiles in healthy cell lines while maintaining efficacy against cancer cells .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
